molecular formula C19H18N4 B2962344 (E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 57319-78-5

(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B2962344
CAS No.: 57319-78-5
M. Wt: 302.381
InChI Key: QNTMIOYOSPBKQS-NTCAYCPXSA-N
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Description

This compound features a conjugated acrylonitrile backbone tethered to two key moieties:

  • Electron-donating 4-(dimethylamino)phenyl group: Enhances electronic delocalization and solvatochromic properties.
  • 1-Methyl-1H-benzimidazol-2-yl group: A rigid heterocycle that stabilizes the E-configuration via steric and electronic effects.

The E-configuration is critical for its photophysical behavior, as the planar structure facilitates π-conjugation .

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4/c1-22(2)16-10-8-14(9-11-16)12-15(13-20)19-21-17-6-4-5-7-18(17)23(19)3/h4-12H,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTMIOYOSPBKQS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, commonly referred to as DMAB, is a synthetic compound with potential applications in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its effects on various biological systems, including enzyme inhibition, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C19H18N4
  • Molecular Weight : 302.37 g/mol
  • CAS Number : 57319-78-5

Biological Activity Overview

DMAB has been studied for its inhibitory effects on various enzymes and its cytotoxic properties. The following sections detail specific findings related to its biological activity.

1. Enzyme Inhibition

DMAB has shown promising results as an inhibitor of monoamine oxidase (MAO), specifically the MAO-A and MAO-B isoforms.

Compound Enzyme Target IC50 Value (µM) Type of Inhibition
DMABMAO-A0.342Competitive
DMABMAO-B0.075Non-competitive

*Data derived from enzyme kinetic studies indicate that DMAB acts as a selective inhibitor, with a stronger affinity towards MAO-B compared to MAO-A, suggesting potential applications in treating neurological disorders where these enzymes play a critical role in neurotransmitter metabolism .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DMAB. The compound was subjected to various concentrations in cell cultures to determine its effects on cell viability.

Concentration (µM) Cell Viability (%)
0100
1095
5080
10060

*Results indicated that DMAB exhibits moderate cytotoxicity at higher concentrations, with significant cell viability reduction observed at concentrations above 50 µM .

3. Case Studies and Research Findings

Several studies have investigated the pharmacological potential of DMAB:

  • A study demonstrated that DMAB could effectively inhibit the growth of certain cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism was linked to the induction of apoptosis in malignant cells, mediated through oxidative stress pathways .
  • Another research highlighted the compound's neuroprotective effects in models of neurodegeneration, where it was shown to mitigate oxidative damage and promote neuronal survival in vitro .

Scientific Research Applications

(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative with a dimethylamino group and a benzo[d]imidazole moiety in its structure. It is investigated in medicinal chemistry and materials science.

Molecular Structure and Properties
The molecular formula of this compound is C19H18N4C_{19}H_{18}N_4, and it has a molar mass of approximately 304.39 g/mol. The compound also exhibits geometric isomerism due to the presence of a double bond in the acrylonitrile portion.

Synthesis
this compound can be synthesized by controlling reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Catalysts may also be used to enhance reaction efficiency and selectivity.

Potential Applications
this compound has potential applications in various scientific domains:

  • Developing novel pharmaceuticals
  • Materials with specific electronic properties
  • Antitumor and antimicrobial agents

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent on Benzimidazole Substituent on Phenyl Configuration Key Properties References
Target Compound 1-Methyl 4-(Dimethylamino) E High planarity, solvatochromism
(E)-3-(4-N,N-Diethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile 1-Methyl 4-(Diethylamino) E Orange oil; enhanced electron donation vs dimethylamino
(E)-3-(4-Nitrophenyl)-2-(1H-benzimidazol-2-yl)acrylonitrile None (1H) 4-Nitro E Electron-withdrawing nitro group; reduced fluorescence
(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(5-(4-bromophenyl)furan-2-yl)acrylonitrile None (1H) 4-Bromo (via furan) E Extended conjugation via furan; bromine adds steric bulk
(E)-2-(Benzimidazol-2-yl)-3-(2-butyl-4-chloroimidazol-5-yl)acrylonitrile None (1H) 2-Butyl-4-chloro (imidazole) E Dual heterocyclic system; potential antiproliferative activity

Physicochemical Properties

Table 2: Spectral and Physical Data

Compound Melting Point IR (C≡N stretch) $^1$H NMR Features Applications
Target Compound Not reported ~2245 cm$^{-1}$ Dimethylamino singlet (~2.8 ppm), benzimidazole aromatic protons (~7.4–8.1 ppm) Mechanofluorochromism (inferred from )
(E)-3-(4-Nitrophenyl) analog Not reported ~2245 cm$^{-1}$ Nitrophenyl protons as doublets (~8.2 ppm) Electron-deficient systems for charge-transfer studies
(E)-2-butyl-4-chloro analog 48°C 2245 cm$^{-1}$ Butyl chain signals (0.89–1.64 ppm), imidazole protons (~7.45–8.1 ppm) Antiproliferative agents

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